An In-depth Technical Guide to 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol
An In-depth Technical Guide to 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol (CAS No. 87901-76-6), a highly fluorinated diarylmethanol with significant potential in medicinal chemistry, catalysis, and materials science. The strategic incorporation of four trifluoromethyl (CF₃) groups onto the benzhydrol scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. This guide will delve into the synthesis, physicochemical properties, safety considerations, and, most importantly, the rationale behind its potential applications, with a particular focus on its role in modern drug discovery.
Introduction: The Strategic Advantage of Fluorination in Molecular Design
The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The presence of multiple CF₃ groups, as seen in 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol, can lead to:
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Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes.[3]
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Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.[3]
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Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.
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Conformational Control: The steric bulk of the CF₃ groups can impose conformational constraints on the molecule, leading to higher binding affinity and selectivity for a biological target.
3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol serves as a unique platform that embodies these principles, offering a rigid and sterically demanding scaffold for further chemical elaboration.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, along with the safety profile, is paramount for the effective and safe utilization of any chemical compound.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 87901-76-6 | [5] |
| Molecular Formula | C₁₇H₈F₁₂O | [5] |
| Molecular Weight | 456.23 g/mol | [5] |
| Appearance | White to off-white solid | [1][4] |
| Purity | Typically ≥97% | [5] |
Safety and Handling
3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol is intended for laboratory use by trained professionals.[5] Adherence to standard laboratory safety protocols is essential.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[1][4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][4]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1][4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
-
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1][4]
Synthesis of 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol: A Grignard Approach
Reaction Principle
The synthesis proceeds in two main stages:
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Formation of the Grignard Reagent: 1-Bromo-3,5-bis(trifluoromethyl)benzene is reacted with magnesium metal in an anhydrous ether solvent to form 3,5-bis(trifluoromethyl)phenylmagnesium bromide.
-
Nucleophilic Addition: The formed Grignard reagent is then reacted with an appropriate carbonyl compound. For a symmetrical benzhydrol, this would typically involve the reaction of two equivalents of the Grignard reagent with one equivalent of an ester, such as ethyl formate, or the reaction of one equivalent of the Grignard reagent with one equivalent of the corresponding aldehyde, 3,5-bis(trifluoromethyl)benzaldehyde.
Detailed Experimental Protocol
Materials:
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1-Bromo-3,5-bis(trifluoromethyl)benzene
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Magnesium turnings
-
Ethyl formate (or 3,5-bis(trifluoromethyl)benzaldehyde)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal, as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Caption: Grignard Reaction Workflow for Synthesis.
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, previously flame-dried and cooled under an inert atmosphere (N₂ or Ar), with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.
-
Add a portion of anhydrous diethyl ether.
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In the dropping funnel, dissolve 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the bromide solution to the magnesium. The disappearance of the iodine color and gentle reflux indicate the initiation of the reaction. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve ethyl formate (0.5 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethyl formate solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol.
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Applications in Research and Development
The unique structural and electronic features of 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol make it a highly attractive molecule for various applications, particularly in fields where molecular recognition and stability are critical.
A Bulky Chiral Auxiliary in Asymmetric Synthesis
The steric bulk and well-defined three-dimensional structure of 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol make it a promising candidate for use as a chiral auxiliary in asymmetric synthesis.[6] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. The bulky bis(3,5-bis(trifluoromethyl)phenyl)methyl group can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side, thereby inducing high diastereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.
A Precursor for Novel Catalysts and Ligands
The hydroxyl group of 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol can be further functionalized to create novel ligands for transition metal catalysis. The electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and selectivity of the metal center. Furthermore, the steric hindrance provided by the bulky aromatic groups can be advantageous in creating a specific coordination environment around the metal, which can be beneficial for enantioselective catalysis.[7]
A Building Block in Drug Discovery
The diarylmethane motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[8] 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol can serve as a key intermediate in the synthesis of novel drug candidates. The incorporation of the tetrakis(trifluoromethyl)benzhydryl moiety can be a strategic approach to:
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Improve CNS Penetration: The high lipophilicity imparted by the CF₃ groups may enhance the ability of a molecule to cross the blood-brain barrier, which is often a challenge in the development of drugs targeting the central nervous system.
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Enhance Metabolic Stability: As previously mentioned, the robustness of the C-F bond can protect the molecule from metabolic degradation, leading to a longer duration of action.[3]
-
Optimize Receptor Binding: The rigid and sterically demanding nature of the scaffold can lead to highly specific and potent interactions with biological targets.
A Component in Advanced Materials
The high fluorine content and thermal stability of 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol suggest its potential use in the development of advanced materials. It could be incorporated into polymers to enhance their thermal resistance, chemical inertness, and hydrophobic properties. Such materials could find applications in specialized coatings, membranes, and electronic components.
Conclusion
3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol is more than just a laboratory chemical; it is a testament to the power of strategic fluorination in molecular design. Its unique combination of steric bulk, electronic properties, and inherent stability makes it a valuable tool for researchers and scientists in diverse fields. From enabling the stereocontrolled synthesis of complex molecules to serving as a foundational building block for the next generation of pharmaceuticals and advanced materials, the potential applications of this highly fluorinated benzhydrol are vast and ripe for exploration. As our understanding of the intricate interplay between molecular structure and function continues to grow, compounds like 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol will undoubtedly play a pivotal role in driving innovation and scientific discovery.
References
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Yamamoto, Y., et al. (2024, February 15). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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Vila, C., et al. (2018). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 83(7), 3593-3603. Retrieved from [Link]
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ResearchGate. (n.d.). Organocatalytic Enantioselective Synthesis of Trifluoromethyl-Containing Tetralin Derivatives by Sequential (Hetero)Michael Reaction-Intramolecular Nitrone Cycloaddition. ResearchGate. Retrieved from [Link]
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PubMed. (2022, April 13). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. Retrieved from [Link]
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PubMed Central (PMC). (2024, September 9). Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols. PubMed Central (PMC). Retrieved from [Link]
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ResearchGate. (2016, January 6). 3,3′,5,5′-Tetranitrobiphenyl. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis of Trifluoromethylated Tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones via a One-Pot Multicomponent Reaction in the Presence of 4-Toluenesulfonic Acid. ResearchGate. Retrieved from [Link]
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PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). Retrieved from [Link]
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